4-(4-methoxy-2,5-dimethylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole
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Overview
Description
The compound is a complex organic molecule that likely contains a diazepine ring (a seven-membered ring with two nitrogen atoms) and a carbazole moiety (a tricyclic structure containing two benzene rings fused onto a pyrrole ring). The presence of methoxy and methyl groups suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by techniques like X-ray single crystal diffraction and Density Functional Theory (DFT) calculations . These techniques can provide detailed information about the arrangement of atoms in the molecule and their electronic structure.Chemical Reactions Analysis
The reactivity of a compound like this would likely depend on the specific functional groups present in the molecule. For example, the methoxy groups might be susceptible to reactions with strong acids or bases, and the diazepine ring might undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound like this would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For example, similar compounds may cause skin and eye irritation and may be harmful if inhaled or swallowed .
Future Directions
Properties
IUPAC Name |
6-[(4-methoxy-2,5-dimethylphenyl)methyl]-14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O/c1-17-9-10-23-22(13-17)21-7-5-8-24-26(21)28(23)12-6-11-27(24)16-20-14-19(3)25(29-4)15-18(20)2/h9-10,13-15,24H,5-8,11-12,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDJHAFHOGTPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCCN(C4C3=C2CCC4)CC5=C(C=C(C(=C5)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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